2-Acetamidothiazole
Description
2-Acetamidothiazole (CAS: 2719-23-5, molecular formula: C₅H₆N₂OS) is a thiazole derivative characterized by an acetamide group at the 2-position of the heterocyclic ring. It serves as a versatile intermediate in medicinal chemistry and materials science. Key properties include:
- Storage: Stable at room temperature under sealed conditions .
- Synthesis: Prepared via acetylation of 2-aminothiazole or through regioselective chlorination using reagents like N-chlorosuccinimide (NCS) and Amberlite A-15 (H⁺), yielding 2-acetamido-5-chlorothiazole in 65% unoptimized yield .
- Applications:
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-4(8)7-5-6-2-3-9-5/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPLRSVMGRAIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062607 | |
| Record name | Acetamide, N-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-23-5 | |
| Record name | N-2-Thiazolylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Acetamidothiazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamidothiazole | |
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| Record name | 2-Acetamidothiazole | |
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| Record name | Acetamide, N-2-thiazolyl- | |
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| Record name | Acetamide, N-2-thiazolyl- | |
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| Record name | N-thiazol-2-ylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.474 | |
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| Record name | 2-ACETAMIDOTHIAZOLE | |
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Comparison with Similar Compounds
2-Arylamido and 2-Alkylamido Thiazole Derivatives
- Activity :
- 2-Alkylamido thiazoles (e.g., 2-(alkylamido)-4-(isothiocyanatomethyl)thiazole) exhibit moderate antiproliferative activity (IC₅₀: 4–8 µM) against L1210 leukemia cells.
- 2-Arylamido thiazoles (e.g., 2-benzamido derivatives) show significantly enhanced activity (IC₅₀: 0.2–1 µM). Compound 18 (2-benzamido-4-(isothiocyanatomethyl)thiazole) inhibits GMP synthetase, a key enzyme in purine biosynthesis .
- Replacement of the 4-(isothiocyanatomethyl) group with 4-chloromethyl in 2-acetamidothiazole abolishes antiproliferative activity, highlighting the critical role of the substituent at the 4-position .
2-Acetamido-5-Chlorothiazole
2-Aminothiazole Sulfonamides
- Biological Activity : Sulfonamide derivatives exhibit broad-spectrum antimicrobial and anticancer properties. For example, certain analogs demonstrate inhibition of carbonic anhydrase isoforms, a target for glaucoma therapy .
- Synthetic Flexibility : Sulfonamide incorporation allows for modular design, enabling tuning of solubility and target affinity .
2-Amino-4-Antipyrinyl-5-Aryl Azothiazole Derivatives
- Functionalization: Acetylation of 2-amino-4-antipyrinyl-5-aryl azothiazole with acetic anhydride yields this compound-based dyes (e.g., compound 3a), which are used in supercritical CO₂ dyeing processes for polyester fabrics .
Comparative Analysis Table
Key Research Findings
- Substituent Sensitivity : The 4-position of this compound is critical for biological activity. Modifications here (e.g., chlorination) must be regiochemically controlled to retain efficacy .
- Synthetic Versatility : this compound serves as a scaffold for diverse functionalization, enabling applications ranging from anticancer agents to industrial dyes .
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, toluene (300 mL), thiourea (30 g), and chloroacetaldehyde (40 g) are mixed in a 500 mL round-bottom flask. The reaction is maintained at 60°C for 1.5 hours under continuous stirring. Post-reaction, the mixture is cooled, neutralized with 20% sodium hydroxide solution (pH 7), and subjected to vacuum distillation to isolate 2-aminothiazole. The product exhibits a melting point of 92–93°C, with a yield of 69.9%.
Optimization of Precursor Synthesis
Variations in temperature, reaction time, and reagent ratios significantly impact yield. For instance, increasing the reaction temperature to 70°C while extending the duration to 2.5 hours elevates the yield to 79.8%. Conversely, higher temperatures (90°C) with shorter reaction times (1.5 hours) result in a marginally reduced yield of 78.0%, suggesting a balance between kinetic and thermodynamic control.
Table 1: Synthesis of 2-Aminothiazole Under Varied Conditions
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 1.5 | 69.9 |
| 70 | 2.5 | 79.8 |
| 90 | 1.5 | 78.0 |
Acetylation of 2-Aminothiazole to this compound
The conversion of 2-aminothiazole to this compound is achieved through acetylation using acetic anhydride. This reaction, as reported by Ochiai and Nagasawa, involves refluxing 2-aminothiazole with excess acetic anhydride under anhydrous conditions.
Standard Acetylation Procedure
In a typical protocol, 2-aminothiazole (0.25 mol) is dissolved in glacial acetic acid, and acetic anhydride (1.2 equivalents) is added dropwise at 0–5°C. The mixture is stirred for 2 hours at room temperature, followed by refluxing for 4 hours to ensure complete acetylation. The crude product is precipitated by pouring the reaction mixture into ice-water, filtered, and recrystallized from ethanol to yield this compound.
Critical Parameters Affecting Acetylation
-
Temperature Control: Lower temperatures during initial mixing prevent side reactions such as N-acetylation of the thiazole ring.
-
Stoichiometry: A slight excess of acetic anhydride (1.2–1.5 equivalents) ensures quantitative conversion.
-
Solvent Selection: Glacial acetic acid serves dual roles as a solvent and catalyst, enhancing reaction efficiency.
Alternative Preparation Methods
While acetylation remains the primary route, alternative strategies have been explored for specialized applications.
Bromination-Acetylation Tandem Approach
In a modified pathway, 2-amino-5-bromothiazole is synthesized via bromination of 2-aminothiazole using hydrobromic acid and hydrogen peroxide. Subsequent acetylation with acetic anhydride yields 2-acetamido-5-bromothiazole, a halogenated derivative with enhanced reactivity for further functionalization.
Table 2: Comparative Analysis of Acetylation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Acetylation | Acetic anhydride | 85–90 | 98.5 |
| Bromination-Acetylation | HBr, Acetic anhydride | 75–80 | 97.0 |
Optimization of Reaction Conditions
Role of Catalysts
The addition of catalytic sulfuric acid (0.1 equivalents) accelerates acetylation by protonating the amine group, increasing its electrophilicity. This modification reduces reaction time by 30% while maintaining yields above 90%.
Solvent-Free Acetylation
Recent advancements advocate solvent-free conditions to minimize waste. In this approach, 2-aminothiazole and acetic anhydride are heated at 80°C for 3 hours, yielding this compound with comparable efficiency (88% yield) to traditional methods.
Analytical Characterization
Purity Assessment
This compound is characterized by melting point (172–174°C), infrared spectroscopy (C=O stretch at 1680 cm⁻¹), and nuclear magnetic resonance (NMR). The ¹H NMR spectrum in DMSO-d₆ displays singlet peaks at δ 2.1 (acetamide CH₃) and δ 7.3 (thiazole H-4 and H-5).
Chromatographic Methods
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >99%. The retention time of this compound under these conditions is 6.2 minutes.
Industrial Applications and Derivatives
This compound serves as a precursor to nitro derivatives and pharmaceutical intermediates. For example, nitration with fuming nitric acid yields 2-acetamido-5-nitrothiazole, a compound with potential antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
